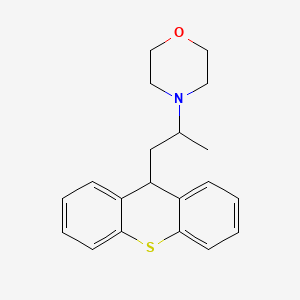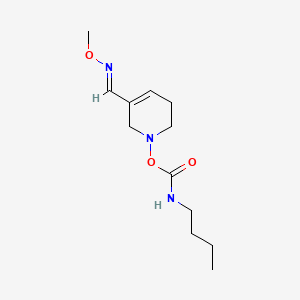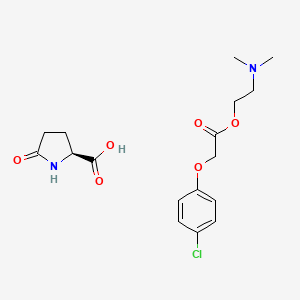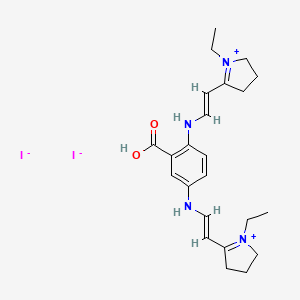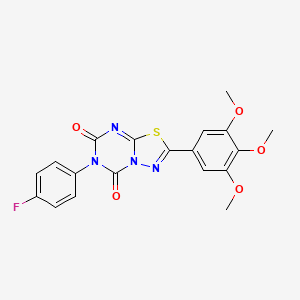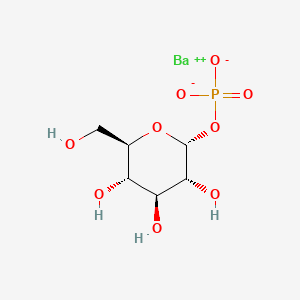
alpha-Glucose-1-phosphate barium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glucose 1-(barium phosphate) is a compound that combines glucose, a simple sugar, with barium phosphate, an inorganic salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glucose 1-(barium phosphate) typically involves the reaction of glucose with barium phosphate under controlled conditions. One common method is to dissolve glucose in water and then add barium phosphate to the solution. The reaction is carried out at a specific temperature and pH to ensure the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of glucose 1-(barium phosphate) may involve more sophisticated techniques, such as the use of immobilized enzymes or ion-exchange resins. These methods can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Glucose 1-(barium phosphate) can undergo various chemical reactions, including:
Oxidation: The glucose component can be oxidized to form gluconic acid.
Reduction: The compound can be reduced to form different sugar alcohols.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various acids and bases can facilitate substitution reactions.
Major Products
Oxidation: Gluconic acid and other oxidized derivatives.
Reduction: Sugar alcohols such as sorbitol.
Substitution: Various substituted glucose derivatives.
Scientific Research Applications
Glucose 1-(barium phosphate) has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential role in cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including as a contrast agent in imaging techniques.
Industry: Utilized in the production of specialized materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of glucose 1-(barium phosphate) involves its interaction with specific molecular targets and pathways. In biological systems, the glucose component can be metabolized through glycolysis and other metabolic pathways, while the barium phosphate component may interact with cellular structures and influence various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Glucose 1-phosphate: A similar compound where the phosphate group is not bound to barium.
Barium phosphate: An inorganic salt without the glucose component.
Glucose 6-phosphate: Another glucose derivative with the phosphate group on the 6th carbon atom.
Properties
CAS No. |
71662-16-3 |
|---|---|
Molecular Formula |
C6H11BaO9P |
Molecular Weight |
395.45 g/mol |
IUPAC Name |
barium(2+);[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C6H13O9P.Ba/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;/h2-10H,1H2,(H2,11,12,13);/q;+2/p-2/t2-,3-,4+,5-,6-;/m1./s1 |
InChI Key |
FUUVVUUKTPWLJE-WYRLRVFGSA-L |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.[Ba+2] |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



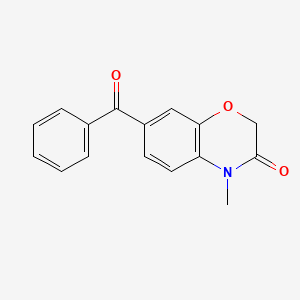
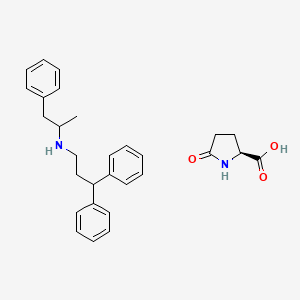
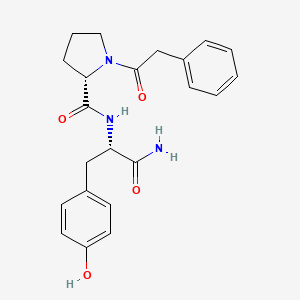
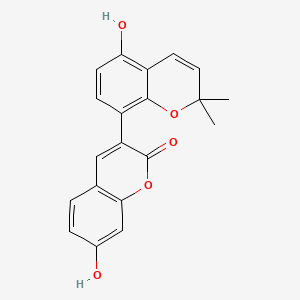
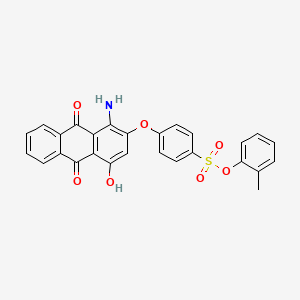
![potassium;3-[bis(carboxylatomethyl)amino]propanoate](/img/structure/B12712104.png)

